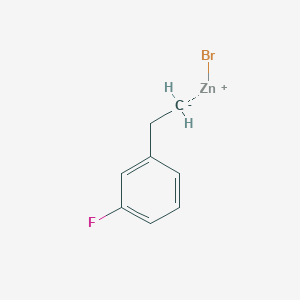
7-Ethoxy-7-oxoheptylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethoxy-7-oxoheptylzinc bromide is an organozinc compound with the molecular formula C9H17BrO2Zn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often utilized in the preparation of complex molecules due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Ethoxy-7-oxoheptylzinc bromide can be synthesized through the reaction of 7-ethoxy-7-oxoheptanal with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is carried out at low temperatures to ensure the stability of the organozinc compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature and atmosphere. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The compound is usually stored in a solution form, such as in tetrahydrofuran, to maintain its stability.
Types of Reactions:
Nucleophilic Addition: this compound undergoes nucleophilic addition reactions with various electrophiles, such as aldehydes and ketones, to form carbon-carbon bonds.
Transmetalation: This compound can participate in transmetalation reactions with other metal halides, facilitating the transfer of the organozinc moiety to another metal center.
Common Reagents and Conditions:
Solvents: Tetrahydrofuran, diethyl ether
Catalysts: Palladium, nickel
Conditions: Inert atmosphere, low temperatures
Major Products: The major products formed from reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds. These products are often intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
7-Ethoxy-7-oxoheptylzinc bromide is widely used in scientific research due to its ability to form carbon-carbon bonds efficiently. Some of its applications include:
Organic Synthesis: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Medicinal Chemistry: Employed in the development of new drug candidates through the formation of key intermediates.
Material Science: Utilized in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.
Catalysis: Acts as a reagent in catalytic processes to enhance reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 7-ethoxy-7-oxoheptylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo nucleophilic addition to electrophiles, resulting in the formation of new carbon-carbon bonds. The zinc center plays a crucial role in stabilizing the negative charge on the carbon atom, facilitating the nucleophilic attack.
Comparison with Similar Compounds
7-Ethoxy-7-oxoheptylmagnesium bromide: Similar in structure but contains magnesium instead of zinc.
7-Ethoxy-7-oxoheptyllithium: Contains lithium as the metal center, offering different reactivity and selectivity.
7-Ethoxy-7-oxoheptylcopper bromide: Contains copper, which can participate in different catalytic cycles.
Uniqueness: 7-Ethoxy-7-oxoheptylzinc bromide is unique due to its specific reactivity and stability compared to other organometallic compounds. The zinc center provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
bromozinc(1+);ethyl heptanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O2.BrH.Zn/c1-3-5-6-7-8-9(10)11-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZAAFRAKMCCCV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333760.png)
![2-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333780.png)


![3-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333793.png)









